molecular formula C13H24ClN B2616825 2-adamantyl-N,N-dimethylmethanamine hydrochloride CAS No. 1172848-74-6

2-adamantyl-N,N-dimethylmethanamine hydrochloride

Cat. No.: B2616825
CAS No.: 1172848-74-6
M. Wt: 229.79
InChI Key: OBQFXYAJIPJGOI-UHFFFAOYSA-N
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Description

2-Adamantyl-N,N-dimethylmethanamine hydrochloride (CAS 1172848-74-6) is a synthetic adamantane derivative of significant interest in medicinal chemistry research. The compound features a dimethylamino group linked to the 2-position of the rigid, lipophilic adamantane scaffold, a structure known to enhance pharmacokinetic properties and stability . This molecular architecture is closely related to that of SQ109, a well-studied diamine-based anti-tuberculosis agent that functions as a cell wall synthesis inhibitor by targeting the MmpL3 transporter in Mycobacterium tuberculosis . While this compound shares the adamantyl moiety, its specific pharmacological profile is distinct. Researchers value this adamantane derivative for exploring structure-activity relationships and developing novel therapeutic agents. The hydrochloride salt form provides improved handling characteristics and solubility for experimental use. This product is intended for research and laboratory applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-adamantyl)-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-14(2)8-13-11-4-9-3-10(6-11)7-12(13)5-9;/h9-13H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFXYAJIPJGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Adamantyl-N,N-dimethylmethanamine hydrochloride is a compound featuring an adamantane core, known for its unique structural properties and potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H19NHCl\text{C}_{12}\text{H}_{19}\text{N}\cdot \text{HCl}
  • Molecular Weight : 217.75 g/mol
  • CAS Number : 1172848-74-6

The adamantane structure contributes to the compound's stability and lipophilicity, enhancing its interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with ion channels and receptors. The following mechanisms have been identified:

  • Inhibition of Ion Channels : The compound has been shown to inhibit the M2 proton channel of the influenza virus, which is critical for viral replication. This inhibition occurs at nanomolar concentrations, indicating high potency against both wild-type and mutant strains of the virus .
  • Binding Affinity : Molecular dynamics simulations suggest that the compound's structural features allow it to bind effectively to the M2 channel, blocking proton flow and thereby inhibiting viral replication .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of its activity against different influenza A virus strains:

Virus Strain Inhibition Potency (IC50) Mechanism
Wild-Type M2Mid-nanomolarProton channel inhibition
L26F M2 MutantSub-micromolarProton current blockage via electrophysiology
V27A M2 MutantLow micromolarBinding without channel blockade

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anti-Influenza Activity : A study compared the effectiveness of various adamantyl amines against influenza A viruses, revealing that this compound significantly inhibited both wild-type and resistant strains at low concentrations. The study utilized electrophysiological assays to confirm the mechanism of action .
  • Potential in Antiviral Therapy : Research indicates that compounds with adamantane structures can serve as effective antiviral agents due to their ability to disrupt viral ion channels. This positions this compound as a candidate for further development in antiviral therapies targeting resistant influenza strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-adamantyl-N,N-dimethylmethanamine hydrochloride, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves the hydrochlorination of the free base using HCl in anhydrous solvents like diethyl ether or ethyl acetate. Critical considerations include:

  • Reagent Purity : Use of dry HCl gas or concentrated HCl solutions to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction efficiency .
  • Temperature Control : Reactions are often conducted at 0–5°C to minimize thermal degradation.
  • Example protocol: Add HCl dropwise to the free base dissolved in ether under inert atmosphere, stir for 2 hours, and isolate via centrifugation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the adamantyl moiety (distinctive δ 1.6–2.2 ppm signals) and dimethylamino group (singlet at δ 2.2–2.5 ppm).
  • FT-IR : Peaks at 2500–2700 cm⁻¹ confirm the hydrochloride salt formation (N–H stretch) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄ClN).
  • X-ray Crystallography : Resolves adamantyl stereochemistry and salt conformation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.
  • Handling : Use glove boxes or fume hoods to avoid moisture absorption; pH-sensitive degradation requires neutral buffers during biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictory NMR data observed in adamantane-containing amines?

  • Methodological Answer : Contradictions often arise from dynamic rotational effects in the adamantyl group. Solutions include:

  • Variable-Temperature NMR : Conduct experiments at –40°C to "freeze" conformational exchange and resolve splitting .
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to enhance signal resolution.
  • 2D NMR (COSY, HSQC) : Correlate overlapping proton and carbon signals .

Q. How does the adamantyl substituent influence the compound’s pharmacokinetic properties compared to non-adamantyl analogues?

  • Methodological Answer :

  • Lipophilicity : Adamantyl increases logP, enhancing blood-brain barrier penetration (measured via octanol-water partition assays).
  • Metabolic Stability : Adamantyl reduces CYP450-mediated oxidation (validate via liver microsome assays) .
  • Comparative Studies : Use analogues like amantadine hydrochloride (adamantane-based) as controls in in vivo bioavailability tests .

Q. What are the challenges in developing HPLC methods for purity analysis, and how can column selection optimize separation?

  • Methodological Answer :

  • Column Choice : C18 columns (5 µm, 250 mm) with acetonitrile/0.1% TFA mobile phase resolve adamantyl derivatives from polar impurities .
  • Detection : UV at 210 nm captures amine and adamantyl chromophores.
  • Validation : Spike samples with known impurities (e.g., N-oxide byproducts) to confirm resolution .

Q. How can researchers differentiate between N-oxidation products and hydrochloride salt degradation products under thermal stress?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks.
  • LC-MS Analysis : N-oxidation products show [M+16]⁺ ions (addition of oxygen), while degradation yields free base (neutral MS profile).
  • TGA/DSC : Thermal gravimetric analysis distinguishes salt decomposition (weight loss at >200°C) from oxidation .

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